2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide
CAS No.:
Cat. No.: VC18011459
Molecular Formula: C20H22ClNO3
Molecular Weight: 359.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22ClNO3 |
|---|---|
| Molecular Weight | 359.8 g/mol |
| IUPAC Name | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-propan-2-ylpropanamide |
| Standard InChI | InChI=1S/C20H22ClNO3/c1-13(2)22-19(24)20(3,4)25-17-11-7-15(8-12-17)18(23)14-5-9-16(21)10-6-14/h5-13H,1-4H3,(H,22,24) |
| Standard InChI Key | LPQVWMOVUYUUEE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Configuration
The systematic IUPAC name, 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-propan-2-ylpropanamide, reflects its complex structure . The molecule consists of a central propanoic acid backbone substituted with a phenoxy group bearing a 4-chlorobenzoyl moiety. The amide functionality is linked to an isopropyl group, contributing to its hydrophobic character.
Table 1: Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₂ClNO₃ | |
| Molecular Weight | 359.85 g/mol | |
| SMILES Notation | CC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| CAS Number | 1316847-19-4 |
The crystalline structure of related derivatives, such as ethyl fenofibrate, has been resolved via X-ray diffraction, revealing planar aromatic systems and staggered alkyl chains .
Synthesis and Manufacturing
Reaction Pathways
The compound is synthesized through a coupling reaction between fenofibric acid (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) and isopropylamine under carbodiimide-mediated conditions . Typical protocols involve:
-
Activation: Fenofibric acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
-
Amidation: The activated intermediate reacts with isopropylamine, yielding the target amide after purification via silica gel chromatography .
Table 2: Synthetic Conditions
| Parameter | Detail | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Coupling Agent | EDC, DMAP | |
| Reaction Temperature | 20–25°C (ambient) | |
| Yield | ~75% (after purification) |
Industrial Applications
As a key intermediate, this compound facilitates the production of febofibrate and its analogs, which are prescribed for hyperlipidemia and dyslipidemia . Its structural flexibility allows derivatization into prodrugs with enhanced bioavailability.
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in aqueous media but exhibits high solubility in organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol . Stability data remain limited, though its solid form is reported as a beige powder under ambient conditions .
Table 3: Computed Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| LogP (octanol-water) | 3.91 (predicted) | |
| Water Solubility | 0.00362 mg/mL (25°C) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1,650 cm⁻¹ (amide C=O) and 1,710 cm⁻¹ (benzoyl C=O) .
-
NMR: Distinct signals for isopropyl (δ 1.2–1.4 ppm) and aromatic protons (δ 7.6–8.0 ppm) .
Pharmacological Relevance
Comparative Efficacy
Fenofibrate analogs derived from this intermediate demonstrate superior HDL modulation compared to statins in preclinical models. For instance, febofibrate increases HDL by 18–22% in murine studies .
Analytical Characterization
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is employed for purity assessment . A typical method uses a C18 column and acetonitrile-water (70:30) mobile phase, achieving resolution >1.5 .
| Precaution | Recommendation | Source |
|---|---|---|
| Personal Protection | Gloves, goggles, ventilation | |
| First Aid | Rinse skin/eyes with water | |
| Storage | Cool, dry environment |
Research and Development
Neuro-Oncology Applications
Pyridine variants of benzoyl-phenoxy-acetamide (BPA) synthesized from this intermediate show promising glioblastoma cytotoxicity (IC₅₀ = 0.59–3.24 µM) and blood-brain barrier penetration . One derivative, HR68, achieved tumor tissue concentrations of 3.7 µM in murine models .
Prodrug Design
Choline salts of fenofibric acid, prepared via amine conjugation, enhance aqueous solubility and oral absorption, underscoring the versatility of this intermediate in drug formulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume